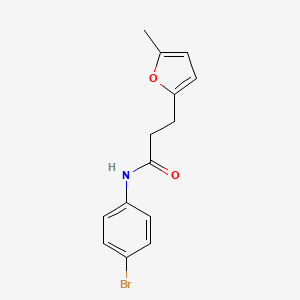
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14BrNO2 and its molecular weight is 308.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry Applications
"N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide" and related compounds are integral to synthetic organic chemistry. For instance, the electrophilic cyanation of aryl and heteroaryl bromides, including the use of related structures, has been highlighted for the efficient synthesis of various benzonitriles. These compounds are significant due to their role as pharmaceutical intermediates, showcasing the importance of such structures in facilitating complex synthetic routes (Anbarasan, Neumann, & Beller, 2011).
Photodynamic Therapy and Cancer Treatment
Compounds structurally akin to "this compound" have been investigated for their utility in photodynamic therapy (PDT) against cancer. A study on zinc phthalocyanine derivatives, which possess similar bromo-functionalized aromatic structures, revealed their high singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment through PDT. These findings underscore the potential of such compounds in developing new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
The antimicrobial properties of compounds containing 4-acetylphenyl fragments, akin to the structure of "this compound", were explored, demonstrating the synthesis of arylsubstituted halogen(thiocyanato)amides. These compounds showed significant antibacterial and antifungal activity, highlighting the potential of such molecules in addressing microbial resistance and developing new antimicrobial agents (Baranovskyi et al., 2018).
Material Science and Polymer Applications
The synthesis of new coumarin-based fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, involving structures similar to "this compound", demonstrates the compound's relevance in material science. Such initiators are crucial for polymerizations of acrylates, offering pathways to novel materials with potential applications in optoelectronics and sensing technologies (Kulai & Mallet-Ladeira, 2016).
Enzyme Inhibition and Pharmaceutical Research
Research into biphenyl ester derivatives as tyrosinase inhibitors has highlighted the importance of such compounds in pharmaceutical applications, particularly for conditions like hyperpigmentation. By synthesizing and evaluating the inhibitory effects of similar compounds on tyrosinase, researchers have paved the way for developing new therapeutic agents for skin conditions and beyond (Kwong et al., 2017).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABYCOOMMCQRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328647 |
Source


|
| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327075-00-3 |
Source


|
| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

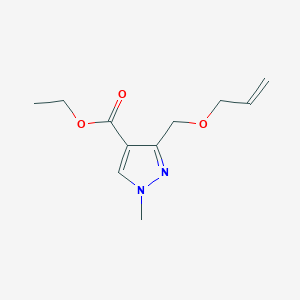
![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)

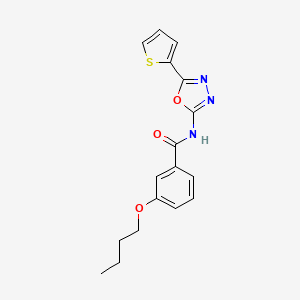


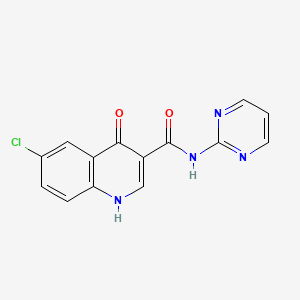
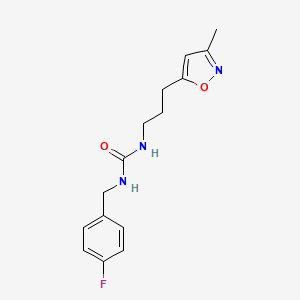
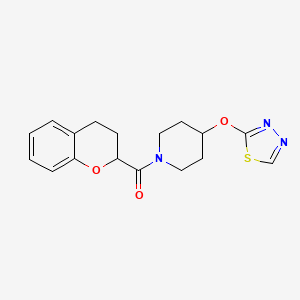
![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)
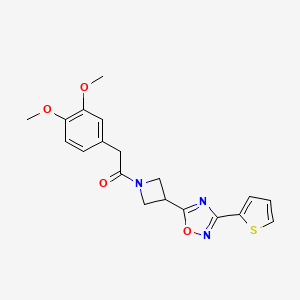
![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958693.png)
